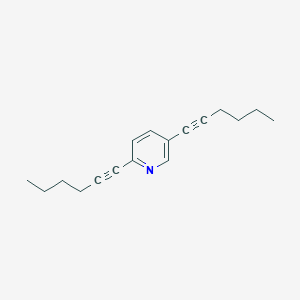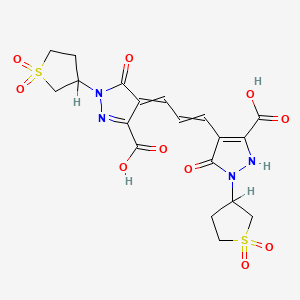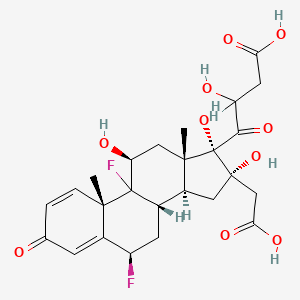![molecular formula C11H12ClNO B13758034 6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride CAS No. 49540-52-5](/img/structure/B13758034.png)
6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by a fused benzofuran and pyridine ring system, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzofuran with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride : Known for its unique fused ring structure.
- 6-methyl-6,7,8,9-tetrahydro- 1benzofuro[3,2-c]pyridin-2-ium chloride : A methylated derivative with slightly different chemical properties .
- 6,7,8,9-tetrahydro- 1benzofuro[3,2-c]pyridin-2-ium chloride : Another similar compound with variations in the substituents on the ring system .
Uniqueness
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride stands out due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and the development of new chemical entities .
Eigenschaften
CAS-Nummer |
49540-52-5 |
|---|---|
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h5-7H,1-4H2;1H |
InChI-Schlüssel |
LMESQLGNOVFCCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(O2)C=C[NH+]=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)








